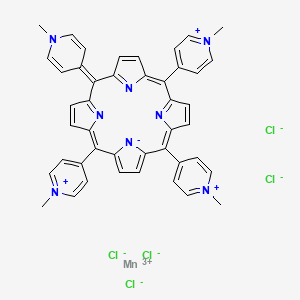

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

Description

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride (MnTMPyP) is a synthetic manganese(III) porphyrin complex with the molecular formula C₄₄H₃₆Cl₅MnN₈ and a molecular weight of 909.01 g/mol (CAS: 125565-45-9) . It features four N-methylpyridyl substituents at the meso positions, which enhance its solubility in polar solvents like water and dimethyl sulfoxide (DMSO) . The chlorine atoms contribute to its electronic properties, enabling diverse redox reactions and π-π stacking interactions with substrates .

MnTMPyP is widely used in electrochemical sensors (e.g., for detecting H₂O₂ in plant materials) , electrocatalysis (e.g., oxygen reduction reactions) , and biomedical research (e.g., antitumor activity in nanoparticle formulations) . It is hygroscopic and typically stored at -20°C under inert conditions to maintain stability .

Properties

IUPAC Name |

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZZTXYKLXZFSZ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36Cl5MnN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125565-45-9 | |

| Record name | Manganese meso-tetra-(4-methyl-4-pyridinium)porphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the meso-Tetra (N-methyl-4-pyridyl) porphine ligand

The first critical step is the synthesis of the free-base porphyrin ligand, meso-tetra(4-pyridyl)porphyrin, followed by quaternization of the pyridyl groups to introduce the N-methyl substituents.

Porphyrin macrocycle formation: Typically, the porphyrin macrocycle is synthesized via acid-catalyzed condensation of pyrrole with 4-pyridinecarboxaldehyde. This process yields meso-tetra(4-pyridyl)porphyrin after purification by chromatography or recrystallization.

N-Methylation: The pyridyl nitrogen atoms are methylated using methylating agents such as methyl iodide or methyl triflate under controlled conditions, converting the pyridyl groups into N-methylpyridinium moieties. This step is crucial to enhance water solubility and introduce positive charges for subsequent complexation.

Metallation with Manganese(III)

After the ligand synthesis, metallation is performed to insert manganese(III) into the porphyrin core:

Metal insertion: The free-base N-methylated porphyrin is reacted with a manganese(II) salt, commonly manganese(II) chloride or manganese(II) acetate, under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out under inert atmosphere to prevent oxidation.

Oxidation to Mn(III): During or after metallation, the manganese center is oxidized from Mn(II) to Mn(III), often facilitated by exposure to air or mild oxidizing agents. The Mn(III) state is stabilized by the porphyrin ligand and the presence of chloride ligands.

Formation of the Pentachloride Salt

The final compound is isolated as a pentachloride salt to balance the charge of the tetracationic porphyrin complex:

Counterion exchange: The metalloporphyrin complex is treated with excess chloride ions, typically by adding hydrochloric acid or a chloride salt such as tetrabutylammonium chloride, to yield the pentachloride salt form.

Purification: The product is purified by recrystallization from aqueous or aqueous-organic solvent mixtures, often under conditions protecting from light and moisture to maintain stability.

Drying and storage: The purified compound is dried under vacuum and stored in a dark, moisture-free environment at room temperature or under refrigeration to prevent degradation.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| 1. Porphyrin synthesis | Pyrrole + 4-pyridinecarboxaldehyde, acid catalyst | Formation of meso-tetra(4-pyridyl)porphyrin |

| 2. N-Methylation | Methyl iodide or methyl triflate | Quaternization of pyridyl groups to N-methylpyridinium |

| 3. Metallation | Mn(II) salt (chloride/acetate), reflux in DMF/DMSO | Insertion of Mn(III) into porphyrin core |

| 4. Oxidation | Air or mild oxidants | Oxidation of Mn(II) to Mn(III) |

| 5. Counterion exchange | HCl or chloride salts | Formation of pentachloride salt |

| 6. Purification and drying | Recrystallization, vacuum drying | Isolation of pure, stable compound |

Research Findings and Notes on Preparation

The electron-withdrawing nature of the N-methyl-4-pyridyl substituents influences the redox properties of the manganese center, making the Mn(III) oxidation state more stable and accessible during synthesis.

The water solubility of the final pentachloride salt is a direct consequence of the quaternized pyridinium groups, which also facilitate the compound's catalytic and sensing functions.

The metallation step requires careful control of atmosphere and temperature to prevent unwanted side reactions or incomplete metal insertion.

Purification often involves protecting the compound from light and moisture due to its hygroscopic nature and sensitivity to degradation.

The pentachloride form is confirmed by elemental analysis and spectroscopic methods, ensuring the correct stoichiometry of chloride counterions balancing the tetracationic porphyrin complex.

Additional Technical Details

| Property | Details |

|---|---|

| Molecular Formula | C44H36Cl5MnN8 |

| Molecular Weight | 909.01 g/mol |

| Solubility | Slightly soluble in water and DMSO |

| Stability | Hygroscopic; store protected from light |

| Appearance | Very dark green to black solid |

Chemical Reactions Analysis

Types of Reactions

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It functions as an electron donor, transferring electrons to other molecules, which enables its catalytic, oxidizing, and photoreactive roles .

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (TBHP) as oxidants . These reactions are often carried out in biphasic environments to facilitate the separation and reuse of the catalyst.

Major Products Formed

The major products formed from reactions involving this compound include epoxides from the oxidation of olefins and other oxidized organic compounds .

Scientific Research Applications

Catalytic Applications

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride has been extensively studied for its catalytic properties:

- Electrocatalytic Reduction of Dioxygen: The compound has shown promise as an electrocatalyst for the reduction of dioxygen in various buffer solutions. Studies indicate that it facilitates the conversion of dioxygen to water, which is crucial for fuel cell applications .

- Hydrogen Peroxide Reduction: It serves as a non-enzymatic sensor for the electrochemical reduction of hydrogen peroxide. This application is particularly relevant in biosensing technologies where hydrogen peroxide levels need to be monitored .

| Application | Description |

|---|---|

| Electrocatalytic Reduction of Dioxygen | Reduces dioxygen to water, applicable in fuel cells. |

| Hydrogen Peroxide Reduction | Acts as a sensor for monitoring hydrogen peroxide levels. |

Sensor Technology

The compound is utilized in the development of sensors due to its electrochemical properties:

- Biosensors: this compound has been incorporated into biosensors for the detection of biological analytes through its catalytic activity. For example, it has been used as a transducer in oxidase biosensors, enabling the determination of hydrogen peroxide in biological samples .

Case Study 1: Non-Enzymatic Sensor Development

A study by Peng et al. demonstrated the use of this compound as a biomimetic sensor for the non-enzymatic determination of hydrogen peroxide. The sensor exhibited high sensitivity and selectivity, making it suitable for real-time monitoring in clinical settings .

Case Study 2: Electrocatalytic Properties

Research conducted by Mourzina et al. highlighted the electrocatalytic properties of this compound in reducing hydrogen peroxide and dioxygen. The findings indicated that the compound's efficiency could be enhanced when incorporated into hydrogels, suggesting potential applications in flexible electronic devices and sensors .

Future Prospects

The versatility of this compound positions it as a key player in advancing technologies related to catalysis and sensing. Ongoing research aims to explore its applications in environmental monitoring and medical diagnostics, leveraging its unique electrochemical properties.

Mechanism of Action

The mechanism by which Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride exerts its effects involves its role as an electron donor. It transfers electrons to other molecules, enabling catalytic, oxidizing, and photoreactive roles . The compound’s molecular targets include various organic substrates, and its pathways involve the formation of reactive oxygen species and other intermediates during oxidation reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences :

- Charge and Solubility: Fe(III)-TMPyP and MnTMPyP are cationic due to N-methylpyridyl groups, enhancing water solubility. In contrast, non-methylated analogs like Mn(III)-TPyP exhibit lower solubility .

- Metal Center : The Mn(III) center in MnTMPyP supports multi-electron redox processes (e.g., H₂O₂ reduction), while Fe(III)-TMPyP is effective in peroxynitrite decomposition and reactive oxygen species (ROS) inhibition .

Mechanistic Insights :

- Antiprion Activity : Fe(III)-TMPyP binds PrPC via a cationic charge-driven mechanism, distinct from anionic tetrapyrroles that rely on stacking .

- Electrocatalysis : MnTMPyP outperforms Mn(III)-TPyP in H₂O₂ sensing due to enhanced electron transfer from methylpyridyl groups .

Stability and Reactivity

Biological Activity

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride (MnTMPyP) is a synthetic porphyrin compound notable for its diverse biological activities, particularly in catalysis and sensing applications. This compound, with a molecular formula of and a molecular weight of approximately 909.01 g/mol, has been extensively studied for its electrochemical properties and potential therapeutic applications.

MnTMPyP exhibits significant electrocatalytic activity, particularly in the reduction of hydrogen peroxide (H₂O₂) and dioxygen (O₂). Studies have demonstrated that:

- Electrocatalytic Reduction of Hydrogen Peroxide : The compound acts as a non-enzymatic sensor for H₂O₂, showing high sensitivity in alkaline and acidic solutions. The reduction currents at physiological pH (7.4) were reported to be 4 to 12 times higher than those without the porphyrin complex, indicating its effectiveness as a catalyst in biological media .

- Dioxygen Reduction : MnTMPyP facilitates the electrocatalytic reduction of dioxygen, decreasing the overpotential required for this reaction. This property is crucial for applications in biosensors and oxygen-sensing devices .

Case Studies and Research Findings

Several studies have highlighted the biological activity of MnTMPyP:

- Sensor Development : A study by Peng et al. (2020) developed a biomimetic sensor utilizing MnTMPyP for the electrochemical determination of H₂O₂. The sensor demonstrated excellent performance in biological media, making it suitable for various analytical applications .

- Electrocatalytic Activity : Mourzina et al. (2020) explored the electrochemical properties of MnTMPyP in detail. They found that the compound exhibited a diffusion coefficient of , which is comparable to other water-soluble manganese porphyrins. The study concluded that MnTMPyP significantly enhances the electrocatalytic reduction of H₂O₂ and O₂ under various pH conditions .

- Therapeutic Potential : Research has indicated that MnTMPyP possesses antioxidant properties, which may contribute to its therapeutic potential in mitigating oxidative stress-related diseases. Its ability to mimic superoxide dismutase activity suggests it could play a role in protecting cells from oxidative damage .

Data Summary

The following table summarizes key findings related to the electrochemical activity of MnTMPyP:

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₄H₃₆Cl₅MnN₈ |

| Molecular Weight | 909.01 g/mol |

| Diffusion Coefficient | |

| Reduction Current (pH 7.4) | 4-12 times higher than control |

| Sensitivity (Alkaline) | |

| Sensitivity (Acidic) |

Q & A

Q. What are the recommended characterization techniques for confirming the structural integrity of Mn(III) TMPyPCl₅ in solution?

- Methodological Answer : UV-Vis spectroscopy is critical for confirming the porphyrin’s electronic structure. The compound exhibits a Soret band at 462 nm in dichloromethane, with additional Q-bands between 500–700 nm . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can verify purity (>95%) and molecular weight (909.0 g/mol) . For crystallinity, X-ray diffraction (XRD) is recommended, though solvent choice (e.g., polar vs. nonpolar) may influence self-assembly behavior .

Q. How does the N-methyl-4-pyridyl substituent influence the solubility and reactivity of Mn(III) TMPyPCl₅ compared to other porphyrin derivatives?

- Methodological Answer : The cationic N-methyl-4-pyridyl groups enhance water solubility, making the compound suitable for aqueous catalytic or biomedical studies. Compare with carboxylate-substituted analogs (e.g., Mn(III) meso-Tetra(4-carboxyphenyl) porphine chloride), which are less soluble in water but better suited for MOF synthesis . Reactivity differences can be assessed via cyclic voltammetry: Mn(III) porphyrins typically show redox potentials between −0.2 to +0.8 V (vs. Ag/AgCl), influenced by substituent electron-withdrawing/donating effects .

Q. What are the primary applications of Mn(III) TMPyPCl₅ in biomedical research?

- Methodological Answer : The compound is used as a photosensitizer in photodynamic therapy (PDT). Researchers encapsulate it in chitosan/alginate nanoparticles to enhance tumor targeting and singlet oxygen (¹O₂) production . For mechanistic studies, evaluate ¹O₂ generation using electron paramagnetic resonance (EPR) with TEMP traps or fluorescence probes like Singlet Oxygen Sensor Green . Stability in physiological buffers (e.g., PBS) should be confirmed via UV-Vis monitoring over 24 hours .

Advanced Research Questions

Q. How can Mn(III) TMPyPCl₅ be integrated into metal-organic frameworks (MOFs) for catalytic applications, and what challenges arise?

- Methodological Answer : Mn(III) TMPyPCl₅ can act as a node or linker in MOFs for oxidation reactions (e.g., olefin epoxidation). Key steps:

- Synthesis : Use solvothermal methods with ligands like terephthalic acid. Monitor metal-ligand coordination via FT-IR (shift in ν(C=O) ~1700 → 1650 cm⁻¹) .

- Characterization : Surface area (BET analysis) and pore size distribution (N₂ adsorption) must be optimized for substrate diffusion.

- Challenges : Leaching of Mn(III) during catalysis; mitigate via post-synthetic stabilization (e.g., atomic layer deposition) .

Q. What experimental approaches validate the superoxide dismutase (SOD)-mimetic activity of Mn(III) TMPyPCl₅ in cellular models?

- Methodological Answer :

- In vitro assays : Use xanthine/xanthine oxidase to generate superoxide (O₂⁻), and measure nitroblue tetrazolium (NBT) reduction inhibition .

- Cellular models : Treat RAW 264.7 macrophages with lipopolysaccharide (LPS) to induce oxidative stress. Quantify O₂⁻ levels via dihydroethidium (DHE) fluorescence and compare with Fe(III) TMPyP controls .

- Data interpretation : Mn(III) porphyrins often show lower IC₅₀ values than Fe analogs due to higher redox flexibility .

Q. How does the encapsulation of Mn(III) TMPyPCl₅ in polymeric nanoparticles enhance its photodynamic efficacy?

- Methodological Answer :

- Nanoparticle synthesis : Use ionotropic gelation with chitosan/alginate (weight ratio 2:1) and PEGylation for stealth properties .

- Drug loading : Optimize via dialysis (loading efficiency >80% at pH 5.5) .

- In vivo testing : Use murine xenograft models (e.g., HT-29 colorectal cancer). Measure tumor regression via caliper measurements and ¹O₂ production via in vivo imaging systems (IVIS) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the anti-prion activity of metalloporphyrins. How can researchers design studies to clarify Mn(III) TMPyPCl₅’s role?

- Methodological Answer :

- Comparative assays : Test Mn(III) TMPyPCl₅ alongside Fe(III) TMPyP (known to inhibit prion aggregation ) in cellular prion protein (PrP) misfolding assays (e.g., thioflavin T fluorescence).

- Dose-response analysis : Use concentrations from 1–100 µM to identify efficacy thresholds.

- Mechanistic studies : Employ surface plasmon resonance (SPR) to measure binding affinity to PrP monomers vs. fibrils .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.